molecular formula C12H15BrF3N3O2 B2559490 叔丁基 1-溴-3-(三氟甲基)-5,6-二氢咪唑并[1,5-a]吡嗪-7(8H)-羧酸酯 CAS No. 1152440-02-2

叔丁基 1-溴-3-(三氟甲基)-5,6-二氢咪唑并[1,5-a]吡嗪-7(8H)-羧酸酯

货号 B2559490
CAS 编号: 1152440-02-2
分子量: 370.17
InChI 键: SVHZDIVYRFEIBI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “tert-butyl 1-bromo-3-(trifluoromethyl)-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate” is a complex organic molecule. It contains several functional groups including a tert-butyl group, a bromo group, a trifluoromethyl group, and a carboxylate group. These groups are attached to a 5,6-dihydroimidazo[1,5-a]pyrazine core .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a heterocyclic core. The presence of the bromo and trifluoromethyl groups would likely have a significant impact on the electronic properties of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the bromo and trifluoromethyl groups, as well as the imidazo[1,5-a]pyrazine core. The bromo group could potentially undergo nucleophilic substitution reactions, while the trifluoromethyl group could influence the acidity of nearby protons .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bromo and trifluoromethyl groups could increase its density and boiling point compared to similar compounds without these groups .

科学研究应用

光电材料开发

Lipunova 等人 (2018) 讨论了喹唑啉和嘧啶片段在开发新型光电材料中的重要作用。将这些片段并入 π 扩展共轭体系非常有价值,从而创造出可用于各种应用的材料,例如有机发光二极管、白色 OLED 和高效红色磷光 OLED。这项研究强调了使用叔丁基 1-溴-3-(三氟甲基)-5,6-二氢咪唑并[1,5-a]吡嗪-7(8H)-羧酸酯合成光电材料的潜力,因为它在结构上与喹唑啉衍生物相似 (Lipunova, Nosova, Charushin, & Chupakhin, 2018)

杂环化合物合成

杂环化合物(包括吡嗪)的合成和应用已得到广泛综述。Pareek 和 Kishor (2015) 详细介绍了喹喔啉及其类似物的形成,它们在染料、药物和抗生素的合成中至关重要。该研究强调了这些杂环化合物可能发生的大量反应和衍生物,为叔丁基 1-溴-3-(三氟甲基)-5,6-二氢咪唑并[1,5-a]吡嗪-7(8H)-羧酸酯在复杂分子合成中的潜在途径和应用提供了建议 (Pareek & Kishor, 2015)

催化和医药应用

Li 等人 (2019) 强调了杂环 N-氧化物衍生物(包括由咪唑、吲唑、吲哚、哒嗪、吡嗪、吡啶和嘧啶合成的衍生物)在有机合成、催化和药物应用中的重要性。这些化合物的多功能性和生物学意义表明叔丁基 1-溴-3-(三氟甲基)-5,6-二氢咪唑并[1,5-a]吡嗪-7(8H)-羧酸酯在类似应用中具有潜力,尤其是在催化和药物化学中 (Li, Wu, Sun, Lu, Wong, Fang, & Zhang, 2019)

环境和传感应用

Liu 和 Mabury (2020) 讨论了合成酚类抗氧化剂 (SPA) 的环境发生、人体接触和毒性。该研究提供了对这些化合物在各种环境基质和人体组织中的行为和影响的见解。虽然未直接提及叔丁基 1-溴-3-(三氟甲基)-5,6-二氢咪唑并[1,5-a]吡嗪-7(8H)-羧酸酯,但对 SPA 的研究表明了研究类似合成化合物的环境和传感应用的潜力 (Liu & Mabury, 2020)

未来方向

The future research directions for this compound would depend on its intended use. If it’s a potential drug, future research could involve testing its efficacy and safety in preclinical and clinical trials .

属性

IUPAC Name

tert-butyl 1-bromo-3-(trifluoromethyl)-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrF3N3O2/c1-11(2,3)21-10(20)18-4-5-19-7(6-18)8(13)17-9(19)12(14,15)16/h4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVHZDIVYRFEIBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2C(=C(N=C2C(F)(F)F)Br)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl 1-bromo-3-(trifluoromethyl)-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate

CAS RN

1152440-02-2
Record name tert-butyl 1-bromo-3-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-7-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

In a 100 mL dried flask, the compound obtained from the previous step, 3-trifluoromethyl-5,6-dihydro-8H-imidazo[1,5-a]pyrazine-7-carboxylic acid tert-butyl ester 27a (300 mg, 1.04 mmol) was dissolved in 50 mL of ethanol under stirring, and N-bromosuccinimide (369 mg, 2.08 mmol) was then added to the solution. The reaction mixture was stirred at room temperature for an hour until the reaction was complete. The reaction mixture was concentrated under reduced pressure. The resulting residue was purified by silica gel column chromatography to obtain the title compound 1-bromo-3-trifluoromethyl-5,6-dihydro-8H-imidazo[1,5-a]pyrazine-7-carboxylic acid tert-butyl ester 27b (220 mg, yield 57.8%) as a white solid.
Quantity
369 mg
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Tert-butyl 3-(trifluoromethyl)-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-7-carboxylate 11a (370 mg, 1.27 mmol) was dissolved in 30 mL of tetrahydrofuran, followed by addition of N-bromosuccinimide (453 mg, 2.54 mmol) under −78° C. After stirring for 1 hour, the reaction mixture was heated to room temperature and reacted for 12 hours. The reaction mixture was added with 50 mL of H2O, extracted with ethyl acetate (60 mL×3). The organic phase was combined, washed with saturated sodium chloride solution (40 mL), dried over anhydrous sodium sulfate and filtered. The filtrate was concentrated under reduced pressure to obtain crude tert-butyl 1-bromo-3-(trifluoromethyl)-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-7-carboxylate 11b (510 mg) as a light yellow oil. The product was used directly in the next reaction without purification.
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
453 mg
Type
reactant
Reaction Step Two

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。